molecular formula C7H11BrO B12281599 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane

1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane

Cat. No.: B12281599
M. Wt: 191.07 g/mol
InChI Key: RRQCMNMCDYJPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane (CAS 2167788-70-5) is a high-value bicyclic compound of significant interest in advanced pharmaceutical research and materials science. It features a rigid bicyclo[1.1.1]pentane (BCP) framework substituted with a reactive bromomethyl group and a methoxy group. The unique three-dimensional structure of the BCP core makes it a highly effective bioisostere for para-disubstituted benzene rings , a strategy employed to improve the pharmacokinetic properties of drug candidates. By replacing aromatic systems with this saturated, sp3-rich scaffold, researchers can develop analogs with reduced metabolic liabilities, enhanced aqueous solubility, and improved safety profiles. The bromomethyl group serves as a versatile synthetic handle, enabling further diversification through various nucleophilic substitution reactions, such as alkylations with amines or alcohols, to construct more complex molecular architectures. This compound is offered with a guaranteed purity of not less than 97% and is intended for research applications only. It is strictly not designed for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

1-(bromomethyl)-3-methoxybicyclo[1.1.1]pentane

InChI

InChI=1S/C7H11BrO/c1-9-7-2-6(3-7,4-7)5-8/h2-5H2,1H3

InChI Key

RRQCMNMCDYJPAQ-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)(C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical bromination of 1-methyl-3-methoxybicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) under light or heat conditions . This reaction selectively introduces a bromomethyl group at the desired position.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane, often employs continuous flow processes. These processes allow for the efficient and scalable synthesis of the bicyclo[1.1.1]pentane core, which can then be functionalized with various substituents .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane depends on its specific application. In drug design, it acts as a bioisostere, mimicking the spatial and electronic properties of other functional groups, thereby enhancing the solubility, potency, and metabolic stability of drug candidates . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between 1-(bromomethyl)-3-methoxy-BCP and related BCP derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
1-(Bromomethyl)-3-methoxy-BCP -BrCH2, -OCH3 ~237.06 Reactive intermediate for drug derivatization
1-Bromobicyclo[1.1.1]pentane -Br 147.01 Precursor for cross-coupling reactions
1-Bromo-3-(chloromethyl)-BCP -Br, -ClCH2 195.48 Dual halogenation for diverse functionalization
1-(Bromomethyl)-2,2-difluoro-3-phenyl-BCP -BrCH2, -F2, -Ph 273.12 Lipophilic bioisostere for aromatic systems
Bicyclo[1.1.1]pentan-1-amine -NH2 97.14 Polar substituent for solubility enhancement

Key Observations :

  • Halogenation : Bromine at the bridgehead (e.g., 1-bromo-BCP) enables Suzuki-Miyaura cross-coupling, while bromomethyl groups (as in the target compound) facilitate alkylation or nucleophilic substitution .
  • Polar Groups: Methoxy (-OCH3) and amino (-NH2) substituents improve aqueous solubility compared to nonpolar analogs like 1-bromo-3-phenyl-BCP .
  • Fluorine Effects : Difluoro substituents (e.g., 2,2-difluoro-BCP) enhance metabolic stability and lipophilicity, mimicking para-substituted aromatics .
Physicochemical and Pharmacokinetic Profiles
  • Lipophilicity (logP): Bromine increases logP (~2.5 for 1-(bromomethyl)-3-methoxy-BCP) compared to amino-BCP (logP ~1.2), but methoxy mitigates excessive hydrophobicity .
  • Solubility : Methoxy-BCP derivatives show 2–3× higher aqueous solubility than halogenated analogs like 1-bromo-3-phenyl-BCP .
  • Metabolic Stability : Bromine may reduce oxidative metabolism compared to methyl groups, while methoxy groups are susceptible to demethylation .

Biological Activity

1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The compound's three-dimensional structure may enhance its interaction with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula for 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane is C8H11BrOC_8H_{11}BrO. Its distinctive bicyclic framework allows for diverse functionalization, which can influence its biological activity.

Biological Activity Overview

Research indicates that 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane exhibits a range of biological activities, including enzyme inhibition and antimicrobial properties. The compound's ability to modulate biological systems is primarily attributed to its structural characteristics, which facilitate interactions with various biomolecules.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against several pathogens:

  • Bacterial Strains : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL.
  • Fungal Strains : It has also displayed antifungal activity against Candida albicans, indicating its potential utility in treating fungal infections.

Table 1: Antimicrobial Activity of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane

MicroorganismActivity TypeMIC (µg/mL)
Staphylococcus aureusBacterial625 - 1250
Enterococcus faecalisBacterial625
Candida albicansFungalSignificant

The precise mechanism by which 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane exerts its biological effects is still under investigation. However, it is hypothesized that the bromomethyl group may play a crucial role in enzyme inhibition and receptor modulation, affecting cellular pathways involved in microbial resistance.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of bicyclic compounds similar to 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various bicyclic compounds and their corresponding biological activities, underscoring the importance of structural modifications in enhancing efficacy against specific pathogens .
  • Another research article emphasized the potential role of bicyclic scaffolds in drug design, noting their ability to serve as effective inhibitors in various biochemical assays .

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